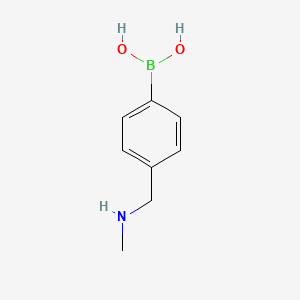

(4-((Methylamino)methyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

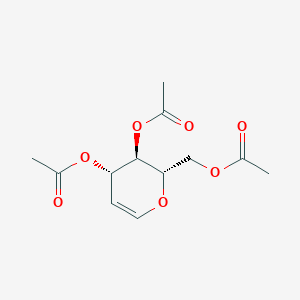

“(4-((Methylamino)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H12BNO2 . It is also known as “(4-((Methylamino)methyl)phenyl)boronic acid HCL” and has a molecular weight of 201.46 . The compound is typically available in the form of a white to yellow solid .

Synthesis Analysis

Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand such as a diol or amino alcohol . These synthetic processes are relatively simple and well-known .

Molecular Structure Analysis

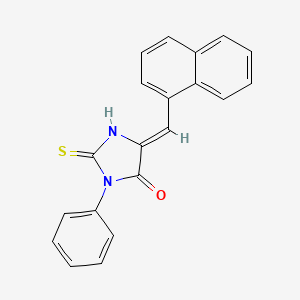

The InChI code for “(4-((Methylamino)methyl)phenyl)boronic acid” is InChI=1S/C8H12BNO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino methyl group .

Chemical Reactions Analysis

Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in addition reactions with naphthyridine N-oxides and oxyarylation of Heck reaction intermediates .

Physical And Chemical Properties Analysis

“(4-((Methylamino)methyl)phenyl)boronic acid” has a molecular weight of 165.00 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 52.5 Ų .

科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

(4-((Methylamino)methyl)phenyl)boronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, and it’s widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Sensing Applications

Boronic acids, including derivatives like (4-((Methylamino)methyl)phenyl)boronic acid, interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is exploited in various sensing applications, which can range from homogeneous assays to heterogeneous detection methods .

Drug Design and Delivery

Phenylboronic acids and their esters are considered valuable compounds in drug design and delivery systems. They are particularly useful as boron-carriers for neutron capture therapy, a type of cancer treatment .

Synthesis of Tetrahydrofuran (THF) Derivatives

This compound can be involved in addition reactions with naphthyridine N-oxides leading to the synthesis of THF derivatives. THF compounds have various applications, including as solvents and intermediates in organic synthesis .

Catalysis

(4-((Methylamino)methyl)phenyl)boronic acid may be used in the preparation of catalysts for various chemical reactions. Catalysts derived from boronic acids are used to accelerate Suzuki-Miyaura cross-coupling reactions among others .

Synthesis of Polymers

The compound can be used in the preparation of N-type polymers for all-polymer solar cells, which are an area of research within renewable energy technologies .

将来の方向性

Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their unique properties and potential applications . They have shown promise in various areas such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids will be extended in the future to obtain new promising drugs .

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols, a common structural motif in biomolecules .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The boronic acid moiety can form reversible covalent bonds with diols in biological targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The ability of boronic acids to form reversible covalent bonds with diols can potentially alter the function of various biomolecules, leading to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-((Methylamino)methyl)phenyl)boronic acid. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic acids and their esters . Additionally, other environmental factors such as temperature and presence of other chemicals could potentially influence the compound’s action .

特性

IUPAC Name |

[4-(methylaminomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXGMZJQXVDRHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431813 |

Source

|

| Record name | 4-methylaminomethyl-phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((Methylamino)methyl)phenyl)boronic acid | |

CAS RN |

518336-26-0 |

Source

|

| Record name | 4-methylaminomethyl-phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)